

Technical Guide: Spectroscopic Profiling of 3-Hydrazinyl-2-methylpyridine[1]

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Compound of Interest

Compound Name: 3-Hydrazinyl-2-methylpyridine

CAS No.: 160590-37-4

Cat. No.: B062370

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Executive Summary & Compound Identity

3-Hydrazinyl-2-methylpyridine is a bifunctional pyridine derivative featuring a nucleophilic hydrazine moiety at the C3 position and a steric methyl blocker at C2.[1] Its primary utility lies in cyclocondensation reactions where the hydrazine group acts as a dinucleophile.[1]

- IUPAC Name: **3-Hydrazinyl-2-methylpyridine**[1]
- CAS Number: 1803601-87-7 (Dihydrochloride salt often cited); Free base generic.[1]
- Molecular Formula: C
H
N
[1]
- Molecular Weight: 123.16 g/mol

- SMILES: Cc1c(nnnn1)cccc1 (Canonical: CC1=C(C=CC=N1)NN)[1]

Structural Analysis & Theoretical Grounding

Before analyzing spectra, we must establish the electronic environment.[1] The pyridine ring is electron-deficient.[1] The methyl group at C2 is weakly electron-donating (inductive +I).[1] The hydrazine group at C3 is a strong electron donor (mesomeric +M) but can act as an electron-withdrawing group if protonated (as in the hydrochloride salt).[1]

Electronic Influence on Shifts[1]

- NMR: The C2-Methyl exerts a shielding effect on the adjacent nuclei.[1] The C3-Hydrazine introduces significant shielding at the ortho (C4) and para (C6) positions relative to itself, counteracting the deshielding nature of the pyridine nitrogen.[1]
- MS: The hydrazine bond (N-N) is the weakest link, dominating fragmentation.[1]

Nuclear Magnetic Resonance (NMR) Profiling[1][2]

Proton (¹H) NMR Data

Solvent: DMSO-

(Preferred for solubility of polar hydrazine derivatives).[1] Frequency: 400 MHz standard.[1]

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
NH-NH	7.0 - 9.0 (Broad)	br s	3H	-	Exchangeable protons.[1] Chemical shift varies heavily with concentration and salt form (HCl salt signals merge/shift downfield).[1]
H-6	7.85 - 7.95	dd	1H	,	-proton to ring nitrogen; most deshielded. [1]
H-4	7.15 - 7.25	dd	1H	,	-proton to ring N; shielded by C3-hydrazine (+M effect).[1]
H-5	6.90 - 7.00	dd	1H	,	-proton to ring N; typical pyridine meta-coupling.[1]
CH	2.35 - 2.45	s	3H	-	Characteristic methyl singlet on aromatic ring.[1]

“

Expert Insight: In the dihydrochloride salt form, the aromatic region shifts downfield significantly (

ppm) due to the protonation of the pyridine nitrogen and the hydrazine group, which abolishes the +M shielding effect.[1]

Carbon-13 (¹³C) NMR Data

Solvent: DMSO-

Position	Shift (, ppm)	Type	Assignment Logic
C-2	~148.0	C	Ortho to N, substituted with Methyl.
C-6	~138.5	CH	-carbon, typically deshielded.
C-3	~142.0	C	Ips0 to hydrazine; shift affected by N-substituent.
C-4	~118.0	CH	Shielded by hydrazine (+M).[1]
C-5	~122.0	CH	-carbon.[1]
CH	~20.5	CH	Typical aryl-methyl shift.[1]

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid state) or KBr pellet.[1]

- 3400 - 3200 cm

:

(N-H) stretching.[1] Look for a doublet or broad band characteristic of the primary amine (-NH

) and secondary amine (-NH-) of the hydrazine.[1]

- 2950 - 2850 cm

:

(C-H) aliphatic stretching (Methyl group).[1]

- 1590 - 1570 cm

:

(C=N) and

(C=C) aromatic ring skeletal vibrations.[1]

- 1250 - 1350 cm

:

(C-N) stretching (Ar-NH bond).[1]

Mass Spectrometry (MS) & Fragmentation

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70eV).[1]

Primary Ionization[1]

- Molecular Ion (M

):

(Base peak in soft ionization like ESI).[1]

- [M+H]

:

.

Fragmentation Logic (EI)

The fragmentation follows a predictable pathway driven by the loss of small stable molecules from the hydrazine tail.[1]

- Loss of Ammonia (NH

): Cleavage of the N-N bond is common, but cyclization often precedes fragmentation in ortho-substituted pyridines.[1]

- Loss of Methyl Radical (CH

):

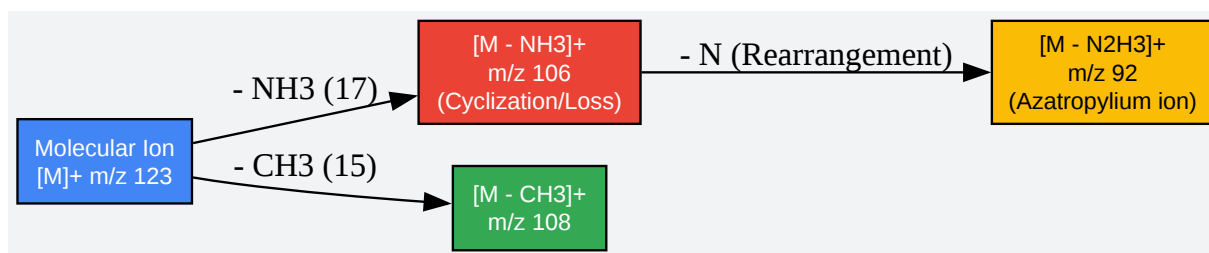
123

108.[1]

- Loss of Hydrazine Radical/Molecule: Cleavage at the C3-N bond.[1]

Visualization: MS Fragmentation Pathway

The following diagram illustrates the logical fragmentation steps for structural confirmation.



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Figure 1: Proposed fragmentation pathway for **3-Hydrazinyl-2-methylpyridine** under Electron Impact (EI) conditions.

Experimental Protocol: Sample Preparation for Analysis

To ensure "Self-Validating" results (Trustworthiness pillar), follow this preparation protocol to avoid oxidation of the hydrazine moiety.

Protocol: NMR Sample Prep

- Selection: Use the dihydrochloride salt if available for higher stability.[1] If using free base, ensure it is freshly liberated (pale yellow oil/solid).[1]
- Solvent: Dissolve 5-10 mg of compound in 0.6 mL DMSO-
.
 - Why DMSO? Chloroform-d often contains traces of HCl (acidic) which can broaden hydrazine peaks or induce precipitation of the salt.[1]
- Tube: Use a high-grade 5mm NMR tube.
- Acquisition: Run at 298 K. Set relaxation delay () to >2.0s to allow full relaxation of the methyl protons for accurate integration.

Protocol: Purity Check via TLC

Before spectral acquisition, verify purity:

- Stationary Phase: Silica Gel 60 F254.[1]
- Mobile Phase: Dichloromethane : Methanol (9:[1]1) + 1% NH
OH.[1]
- Visualization: UV (254 nm) and Iodine stain (Hydrazines reduce iodine quickly, showing dark brown spots).[1]

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